(5R)-5-ethyloxolan-2-one
説明
(5R)-5-ethyloxolan-2-one, also known as γ-hexalactone, is a cyclic ester (lactone) with a five-membered oxolane ring substituted by an ethyl group at the 5-position. This compound is a key contributor to the aroma profiles of peaches and fermented rice products, imparting sweet, coconut-like notes . It is biosynthesized via the β-oxidation pathway of fatty acids, particularly linoleic and oleic acids, and is enzymatically regulated by microbial activity (e.g., Rhizopus oryzae in fermented rice) . Its enantiomeric purity (R-configuration) is critical for its sensory properties, as stereoisomers often differ in odor intensity and quality .
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
(5R)-5-ethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m1/s1 |
InChIキー |
JBFHTYHTHYHCDJ-RXMQYKEDSA-N |
SMILES |
CCC1CCC(=O)O1 |
異性体SMILES |
CC[C@@H]1CCC(=O)O1 |
正規SMILES |
CCC1CCC(=O)O1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares (5R)-5-ethyloxolan-2-one with analogous lactones and related compounds in terms of structure, odor, sources, and biosynthetic pathways:
Key Research Findings
Aroma Contribution in Peaches :
- (5R)-5-ethyloxolan-2-one is a critical geographical marker for peaches, with concentrations significantly higher in Hebei (HB) compared to Beijing (BJ) and Shandong (SD) .
- Its odor activity value (OAV > 1) and stability (σ = 0.58 for 'sweet' odor) make it a reliable indicator for sensory evaluation and origin traceability .
Microbial-Specific Production :
- In fermented rice, (5R)-5-ethyloxolan-2-one is uniquely linked to Rhizopus oryzae due to its enzymatic capacity for lactonization, unlike Saccharomyces cerevisiae, which produces esters and ketones .
Structural-Activity Relationships: Chain Length: Shorter alkyl chains (e.g., ethyl) enhance volatility and fruity notes, while longer chains (e.g., octyl) contribute to creamy, heavier aromas . Substituent Effects: Unsaturated or hydroxylated side chains introduce green or floral nuances but reduce thermal stability .
Sensory Synergy: In peaches, (5R)-5-ethyloxolan-2-one synergizes with esters (e.g., [(Z)-hex-3-enyl] acetate) to amplify 'sweet' and 'fruity' profiles, whereas aldehydes like (E)-hex-2-enal add 'grassy' notes .
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